molecular formula C21H19NO5 B6429208 methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate CAS No. 1706215-11-3

methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate

Cat. No.: B6429208
CAS No.: 1706215-11-3
M. Wt: 365.4 g/mol
InChI Key: BXAJFDGGQCTZSK-UHFFFAOYSA-N
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Description

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate is a complex organic compound characterized by its spirocyclic structure

Mechanism of Action

Target of Action

Similar compounds have shown potent and selective cytotoxicity against certain cell lines , suggesting that they may target cellular components involved in cell survival and proliferation.

Mode of Action

Based on the cytotoxic effects observed for similar compounds , it can be hypothesized that this compound may interact with its targets to disrupt normal cellular functions, leading to cell death.

Biochemical Pathways

Given the cytotoxic effects of similar compounds , it can be inferred that this compound may affect pathways related to cell survival and proliferation.

Result of Action

Similar compounds have shown potent and selective cytotoxicity against certain cell lines , suggesting that this compound may induce cell death in these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Friedel-Crafts acylation of isonipecotic acid derivatives, followed by esterification reactions . The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Umpolung flow chemistry, which involves reversing the polarity of reactive intermediates, can be employed to streamline the synthesis process . This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate serves as a valuable intermediate for constructing complex molecular architectures. Its spirocyclic structure makes it a useful building block for synthesizing novel compounds with potential biological activity.

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential lead compound for developing new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the material science industry, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzofuran-2,4’-piperidine] derivatives: These compounds share a similar spirocyclic core but differ in their substituents and functional groups.

    Benzofuran derivatives: Compounds with a benzofuran core but lacking the spirocyclic piperidine moiety.

    Piperidine derivatives: Compounds with a piperidine ring but without the benzofuran structure.

Uniqueness

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-yl}carbonyl)benzoate is unique due to its combination of a spirocyclic structure and specific functional groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

methyl 2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-26-19(24)15-7-3-2-6-14(15)18(23)22-12-10-21(11-13-22)17-9-5-4-8-16(17)20(25)27-21/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAJFDGGQCTZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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